molecular formula C14H18I3N3O6 B608116 Ioxitalamate monoethanolamine CAS No. 29147-39-5

Ioxitalamate monoethanolamine

Cat. No. B608116
CAS RN: 29147-39-5
M. Wt: 705.03
InChI Key: CLHDDBPDHSGLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ioxitalamate monoethanolamine is a biochemical which may have cardiovascular and haemodynamic effects in anaesthetized dogs

Scientific Research Applications

  • Cardiovascular and Hemodynamic Effects : A study conducted on anesthetized dogs revealed that ioxitalamate monoethanolamine caused cardiovascular effects of small magnitude and short duration. These effects included hypotension, hypertension, changes in left ventricular pressure, and bradycardia. The study suggested multiple factors involved in these effects, such as vagal reflex, transient myocardial depression, and peripheral vasodilating effect (Cheymol, Mouille, & Grasland, 1977).

  • Influence on Protein-Bound Iodine and Hormonal Iodine : Research involving euthyroid patients showed that intravenous administration of ioxitalamic acid (including ioxitalamate monoethanolamine) influences protein-bound iodine levels. The study indicated that this influence varied depending on the formulation of ioxitalamate used, with a return to normal ranges observed within a specific timeframe after administration (Aquaron, 1972).

  • Enteral Absorption : A study examining the enteral absorption of ioxitalamate found that after administering the maximum clinical dose, a small percentage of the dose was absorbed, as evidenced by iodine excretion in urine. This suggests a minimal enteral absorption rate for ioxitalamate (Klingmüller, 1985).

  • Cytotoxic Effects on Human Nucleus Pulposus Cells : Ioxitalamate has been studied for its cytotoxic effects on human nucleus pulposus cells, revealing time- and dose-dependent toxicities. This research is significant for understanding the potential cellular impacts of ioxitalamate in spinal surgery contexts (Kim et al., 2013).

  • Effect on Aortic Endothelium in Rats : Transmission electron microscopy and DNA synthesis autoradiography were used to study the effect of ioxitalamate on rat aortic endothelium. The study found that among various contrast agents, ioxitalamate produced a moderate amount of cellular change (Gospos et al., 1983).

properties

CAS RN

29147-39-5

Product Name

Ioxitalamate monoethanolamine

Molecular Formula

C14H18I3N3O6

Molecular Weight

705.03

IUPAC Name

Benzoic acid, 3-(acetylamino)-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodo-, compd. with 2-aminoethanol (1:1)

InChI

1S/C12H11I3N2O5.C2H7NO/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22;3-1-2-4/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22);4H,1-3H2

InChI Key

CLHDDBPDHSGLQY-UHFFFAOYSA-N

SMILES

CC(=O)Nc1c(I)c(C(=O)O)c(I)c(C(=O)NCCO)c1I.NCCO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AG-5895, Ioxitalamate monoethanolamine, Monoethanolamine ioxitalamate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ioxitalamate monoethanolamine
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Reactant of Route 5
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Reactant of Route 6
Ioxitalamate monoethanolamine

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